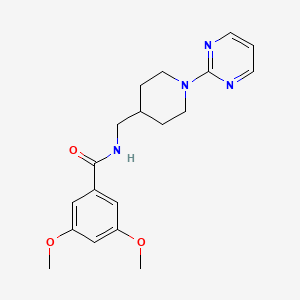

3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Description

3,5-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted aromatic ring and a pyrimidinyl-piperidinylmethyl substituent.

Properties

IUPAC Name |

3,5-dimethoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-25-16-10-15(11-17(12-16)26-2)18(24)22-13-14-4-8-23(9-5-14)19-20-6-3-7-21-19/h3,6-7,10-12,14H,4-5,8-9,13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKFNIFMBVATBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

Attachment of Pyrimidine Moiety: The pyrimidine moiety can be introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the piperidine ring.

Final Coupling: The final step involves coupling the benzamide core with the piperidine-pyrimidine intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

Reduction: Formation of 3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)aniline.

Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that related benzamide derivatives exhibit promising anticancer properties. For example, compounds structurally similar to 3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide have been evaluated for their efficacy against various cancer cell lines. Research shows that certain benzamide derivatives inhibit key kinases involved in cancer progression, making them potential candidates for cancer therapy .

Neurological Research

The compound's interaction with nicotinic acetylcholine receptors has been a focal point in neurological research. It has been shown to modulate α7 nicotinic receptors, which are implicated in cognitive functions and neurodegenerative diseases. This modulation can lead to neuroprotective effects and improved cognitive performance in animal models .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the piperidine derivative and subsequent coupling with the benzamide moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of the synthesized compound .

Inhibition of Kinases

A study highlighted the development of novel benzamide derivatives as inhibitors of RET kinase, which plays a crucial role in various cancers. The compound demonstrated moderate to high potency in inhibiting RET kinase activity, suggesting its potential as a lead compound for further development in cancer therapeutics .

Cognitive Enhancement

In a behavioral study on rodents, compounds similar to this compound were administered to evaluate their effects on memory and learning. Results indicated significant improvements in cognitive tasks, linking the compound's action on nicotinic receptors to enhanced synaptic plasticity and memory retention .

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous benzamide derivatives identified in the provided evidence. These compounds share a benzamide core but differ in substituents, which influence physicochemical properties and biological interactions.

Table 1: Structural and Physical Properties of Selected Benzamide Derivatives

Key Structural and Functional Comparisons:

Core Modifications: The target compound features a pyrimidinyl-piperidine group, which may favor interactions with purine-binding enzymes (e.g., kinases) due to its similarity to adenosine . In contrast, the dimethylaminocyclopentyl substituent in the benzyloxy analog (Table 1) introduces a rigid, basic group that could influence solubility and membrane permeability .

The 3,5-dimethoxy groups in the target compound provide electron-rich regions for π-π stacking or hydrogen bonding.

Biological Implications: The pyrazolo-pyrimidine-chromenone derivative (Table 1) reported in demonstrates the importance of fused heterocycles in achieving high bioactivity, as seen in its molecular weight (589.1 g/mol) and moderate melting point (175–178°C) . The target compound’s simpler structure may offer advantages in synthetic accessibility and metabolic stability.

Biological Activity

3,5-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes methoxy groups, a piperidine ring, and a pyrimidine moiety, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 336.4 g/mol. The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.4 g/mol |

| CAS Number | 954076-33-6 |

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that pyrimidine derivatives can induce cytotoxic effects in various cancer cell lines. Specifically, compounds containing methoxy groups have demonstrated enhanced activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent efficacy at low concentrations .

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has been well-documented. In vitro studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, synthesized pyrimidine derivatives demonstrated significant antibacterial effects against strains such as E. coli and S. aureus, with minimal inhibitory concentrations (MICs) indicating effective bacterial growth inhibition at concentrations as low as 200 μg/mL .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, including receptors and enzymes involved in cell proliferation and apoptosis. The methoxy groups may enhance lipophilicity, facilitating better cell membrane penetration and target engagement .

Research Findings

A summary of key research findings related to the biological activity of this compound includes:

Case Studies

- Anticancer Efficacy : A study involving the treatment of MCF-7 cells with similar pyrimidine derivatives showed a reduction in cell viability by over 60% at concentrations of 50 µM after 48 hours.

- Antimicrobial Testing : Compounds were tested against Klebsiella pneumoniae and showed MIC values ranging from 100 to 200 µg/mL, indicating promising potential for further development as antimicrobial agents.

Q & A

(Basic) What are the common synthetic routes for 3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide, and what key reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrimidine-piperidine intermediate followed by coupling with the benzamide moiety. Key steps include:

- Intermediate formation : Reacting pyrimidine-2-amine with a piperidine derivative (e.g., 4-(bromomethyl)piperidine) under basic conditions to form the pyrimidinyl-piperidine scaffold .

- Amide coupling : Using coupling reagents like EDCI/HOBt or mixed anhydrides to attach the 3,5-dimethoxybenzoyl group to the piperidine-methylamine intermediate .

- Critical conditions : Solvent choice (e.g., DMF or dichloromethane), temperature (0–25°C for coupling), and base (e.g., triethylamine) significantly impact yield and purity. Catalytic hydrogenation may be required for deprotection .

(Advanced) How can researchers optimize the enantiomeric purity of this compound during synthesis?

Answer:

Enantiomeric purity is critical for pharmacological studies. Strategies include:

- Chiral resolution : Use chiral stationary phases (e.g., cellulose-based HPLC columns) to separate enantiomers post-synthesis .

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps like piperidine functionalization .

- Reaction monitoring : Utilize chiral HPLC or circular dichroism (CD) spectroscopy to track enantiomeric excess during intermediate steps .

(Basic) What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

A combination of techniques ensures accurate structural validation:

- NMR spectroscopy : and NMR confirm the piperidine-pyrimidine linkage and methoxy/benzamide substituents. Aromatic protons appear between δ 6.8–8.2 ppm, while piperidine protons resonate at δ 2.5–4.0 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) to verify the molecular formula .

- Infrared (IR) spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-O of methoxy groups) confirm functional groups .

(Advanced) What strategies are recommended to resolve contradictions in reported biological activity data for benzamide derivatives with similar substituents?

Answer:

Contradictions often arise from structural nuances or assay variability. Mitigation approaches include:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. hydroxy groups) to isolate pharmacophores .

- Standardized assays : Replicate experiments under controlled conditions (e.g., cell line specificity, pH, and incubation time) to minimize variability .

- Computational validation : Molecular docking and MD simulations can predict binding affinities to targets like kinases or GPCRs, reconciling discrepancies between in vitro and in silico data .

(Basic) What in vitro assays are typically employed to evaluate the biological activity of this compound?

Answer:

Common assays focus on target engagement and cytotoxicity:

- Enzyme inhibition : Measure IC values against kinases (e.g., PI3K or EGFR) using fluorescence-based assays .

- Antimicrobial screening : Test MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria via broth microdilution .

- Cell viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., MCF-7 or HeLa) to assess antiproliferative effects .

(Advanced) How can computational chemistry be integrated into the design of derivatives to enhance target selectivity?

Answer:

Computational methods streamline rational drug design:

- Docking studies : Use software like AutoDock Vina to predict binding modes to specific targets (e.g., PARP-1 or HDACs). Focus on hydrogen bonding with pyrimidine N atoms and hydrophobic interactions with the benzamide .

- Pharmacophore modeling : Identify critical features (e.g., methoxy groups for solubility or piperidine for membrane permeability) to prioritize derivatives .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, CYP inhibition) early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.